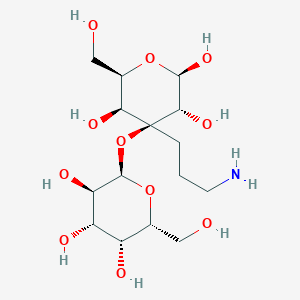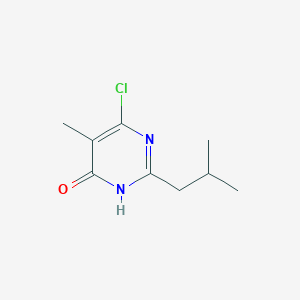
6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol
Overview
Description
Scientific Research Applications
Synthesis of Antimicrobial Agents
This compound is used in the synthesis of various antimicrobial agents. Its structure allows for the creation of molecules that can potentially inhibit the growth of bacteria by interfering with their DNA synthesis mechanisms .
Development of Antimalarial Drugs
The pyrimidine ring found in this compound is often seen in antimalarial drugs. Researchers can modify this compound to enhance its efficacy against malaria-causing parasites .
Antidepressant and Anticonvulsant Research
The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of drugs that can act on the central nervous system, potentially leading to new treatments for depression and epilepsy .
Cancer Therapeutics
Its molecular structure can be tailored to create new compounds that target specific pathways in cancer cells, offering a pathway to novel oncology treatments .
Chemical Intermediate in Organic Synthesis
6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol serves as a chemical intermediate in the synthesis of more complex organic molecules, which can have a variety of applications in medicinal chemistry .
Study of Proton Donor Ability
The compound is used to study the influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group, which is crucial in many biochemical processes .
Material Science Applications
Due to its unique chemical properties, this compound can be used in material science research to develop new materials with specific desired properties .
Catalyst Development
The structure of this compound can be utilized in the development of catalysts that facilitate specific chemical reactions, which is valuable in industrial processes .
properties
IUPAC Name |
4-chloro-5-methyl-2-(2-methylpropyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-5(2)4-7-11-8(10)6(3)9(13)12-7/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFJLPCWMHOLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




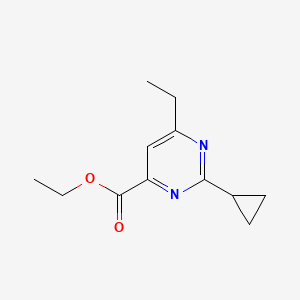

![Methyl 3-[(benzylsulfonyl)methyl]benzoate](/img/structure/B1490461.png)
![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1490462.png)
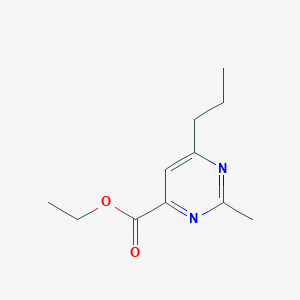
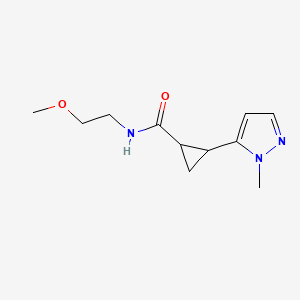
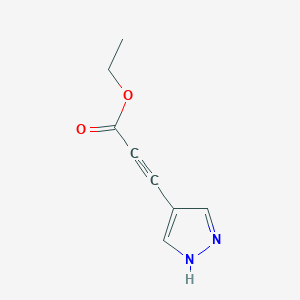

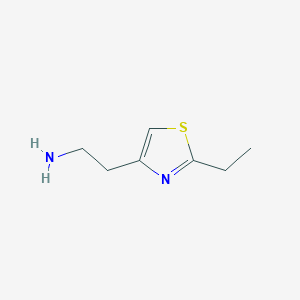
![2-amino-N,N-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B1490477.png)
